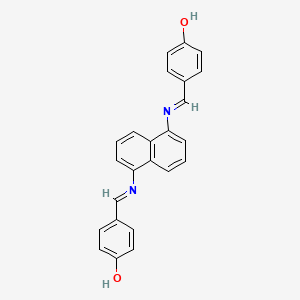
N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol: is a complex organic compound characterized by its unique structure, which includes both naphthalene and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-hydroxybenzaldehyde and 5-amino-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine groups, converting them into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their function. The imine groups can interact with nucleophiles, leading to covalent modifications of biomolecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol: shares similarities with other naphthalene-based compounds and phenolic compounds.
4-hydroxy-2-naphthaldehyde: Similar in structure but lacks the imine functionality.
4-hydroxybenzaldehyde: Contains the phenolic hydroxyl group but lacks the naphthalene moiety.
Uniqueness
The uniqueness of 4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol lies in its combination of naphthalene and phenol structures, along with the presence of imine groups
Properties
Molecular Formula |
C24H18N2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[5-[(4-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18N2O2/c27-19-11-7-17(8-12-19)15-25-23-5-1-3-21-22(23)4-2-6-24(21)26-16-18-9-13-20(28)14-10-18/h1-16,27-28H |
InChI Key |
DNKLHOMVPPUPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)O)C(=C1)N=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol](/img/structure/B12454132.png)
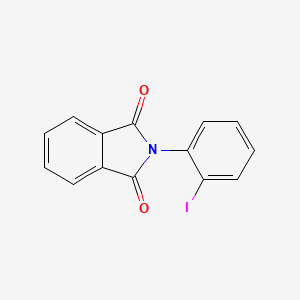
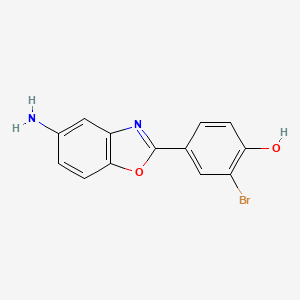
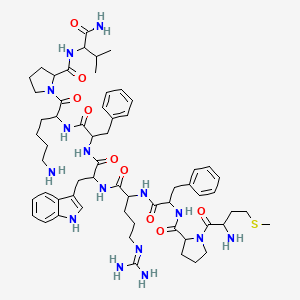

![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
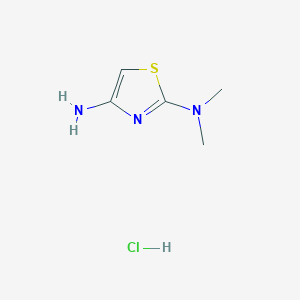
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)

![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)


